4-methyl-N-(2-oxoazepan-3-yl)benzamide
Overview
Description
4-methyl-N-(2-oxoazepan-3-yl)benzamide is a chemical compound with the molecular formula C13H18N2O2 It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 4-methyl group and a 2-oxoazepan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxoazepan-3-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with 2-oxoazepan-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-methyl-N-(2-oxoazepan-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-oxoazepan-3-yl)benzenesulfonamide
- 4-methyl-N-(2-oxoazepan-3-yl)benzoic acid
- 4-methyl-N-(2-oxoazepan-3-yl)benzylamine
Uniqueness
4-methyl-N-(2-oxoazepan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N-(2-oxoazepan-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWYBQTODGHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322137 | |
Record name | 4-methyl-N-(2-oxoazepan-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730293 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128068-27-9 | |
Record name | 4-methyl-N-(2-oxoazepan-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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